molecular formula C18H14N4O2S2 B14861290 methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate

Cat. No.: B14861290
M. Wt: 382.5 g/mol
InChI Key: KXTVEGBXIFZHFL-VOTSOKGWSA-N
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Description

Methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound that features a unique combination of pyrazole, imidazole, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the imidazole and thiazole rings. Key steps may involve cyclization reactions, condensation reactions, and the use of various catalysts and reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with an imidazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 2-({5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is unique due to its combination of pyrazole, imidazole, and thiazole rings, which confer a diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 2-[5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate

InChI

InChI=1S/C18H14N4O2S2/c1-24-17(23)13-4-2-3-5-15(13)26-16-14(7-6-12-8-9-19-21-12)22-10-11-25-18(22)20-16/h2-11H,1H3,(H,19,21)/b7-6+

InChI Key

KXTVEGBXIFZHFL-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=CC4=CC=NN4

Origin of Product

United States

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